

Introduction: Situating Ethoxy(methyl)diphenylsilane in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethoxy(methyl)diphenylsilane*

Cat. No.: *B158615*

[Get Quote](#)

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Silyl ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities, enabling complex molecular transformations by temporarily masking the reactivity of alcohols. [1][2][3][4] **Ethoxy(methyl)diphenylsilane**, while perhaps less ubiquitous than its tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) counterparts, occupies a unique niche. Its specific combination of a compact methyl group and two sterically demanding, electronically-influential phenyl groups confers a distinct stability profile. This guide, intended for the practicing researcher and development scientist, provides a deep dive into the core attributes of **Ethoxy(methyl)diphenylsilane**, moving beyond catalog data to explore its reactivity, mechanistic underpinnings, and strategic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. **Ethoxy(methyl)diphenylsilane** is a liquid at room temperature that is sensitive to moisture. [5][6] Its identity and purity are unequivocally confirmed through a combination of spectroscopic techniques.

Core Properties

The fundamental physical constants for **Ethoxy(methyl)diphenylsilane** are summarized below, compiled from various supplier and database sources.

Property	Value	Source(s)
CAS Number	1825-59-8	[7]
Molecular Formula	C ₁₅ H ₁₈ OSi	[7][8][9]
Molecular Weight	242.39 g/mol	[7][8][9]
Density	~1.018 g/cm ³	[5][9]
Boiling Point	100 °C (pressure not specified)	[5]
Refractive Index	~1.544 (at 25°C)	[5]
Flash Point	165 °C	[5]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[5]

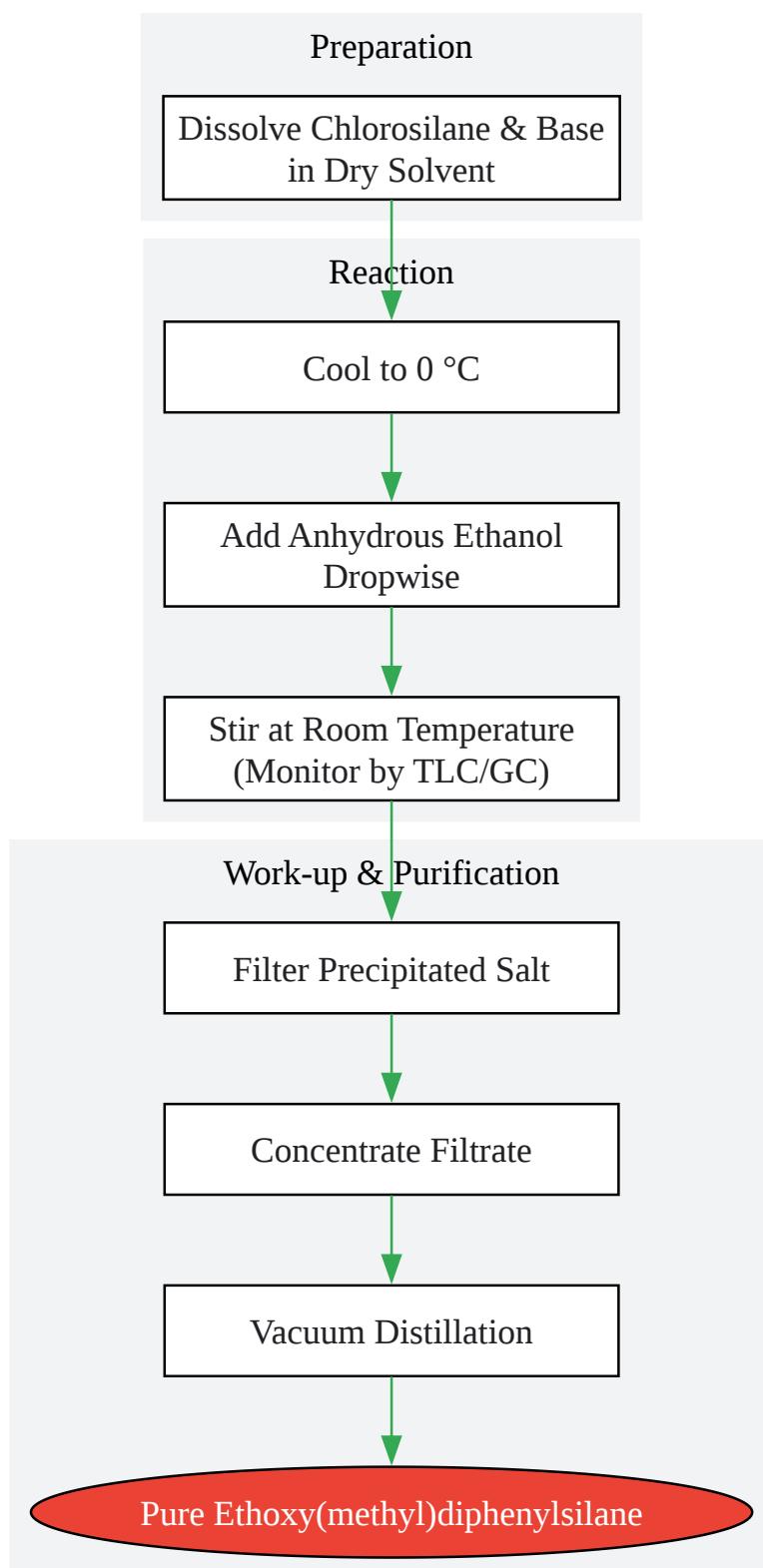
Spectroscopic Signature

While specific spectra for **Ethoxy(methyl)diphenylsilane** are not publicly indexed in detail, its structure allows for a confident prediction of its key spectroscopic features based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous organosilanes.[10][11][12][13]

- ¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the two phenyl groups (typically in the 7.2-7.6 ppm range), a quartet for the ethoxy methylene (-OCH₂-) protons, a singlet for the silicon-bound methyl (-Si-CH₃) protons, and a triplet for the ethoxy methyl (-OCH₂CH₃) protons.
- ¹³C NMR: The carbon spectrum would show characteristic signals for the phenyl carbons, the silicon-bound methyl carbon (at a high field, often below 0 ppm), and the two distinct carbons of the ethoxy group.
- IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups, strong Si-O-C stretching vibrations (typically in the 1050-1100 cm⁻¹ region),

and vibrations corresponding to the Si-Phenyl bonds (around 700-750 cm⁻¹ and 1100-1120 cm⁻¹).^{[12][14]}

- Mass Spectrometry: The fragmentation pattern would likely show a molecular ion peak (M^+) and characteristic fragments corresponding to the loss of the ethoxy group ($[M-OEt]^+$), a phenyl group ($[M-Ph]^+$), or a methyl group ($[M-Me]^+$).


Synthesis and Availability

Ethoxy(methyl)diphenylsilane is commercially available from various chemical suppliers, typically at purities of 95% or greater.^{[15][16]} For laboratory-scale synthesis, several routes are documented, often involving the reaction of a chlorosilane precursor with ethanol.^[9]

Representative Synthetic Protocol: Ethanolysis of Chloro(methyl)diphenylsilane

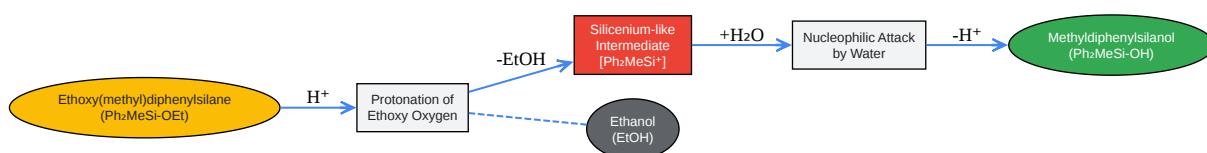
This method involves the nucleophilic substitution of the chloride on the silicon atom by ethanol, typically in the presence of a base to act as an acid scavenger for the HCl byproduct.

- Reaction Setup: To a stirred solution of Chloro(methyl)diphenylsilane (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon), add a tertiary amine base like triethylamine (1.1 eq).
- Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.1 eq) dropwise via a syringe.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash it with a small amount of the dry solvent.
- Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure **Ethoxy(methyl)diphenylsilane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethoxy(methyl)diphenylsilane**.

Reactivity and Mechanistic Insights


The utility of **Ethoxy(methyl)diphenylsilane** stems from the reactivity of the silicon-oxygen bond. Its behavior is primarily governed by hydrolysis and its application as a protective group for alcohols.

Hydrolysis: A Double-Edged Sword

The hydrolysis of alkoxy silanes, including **Ethoxy(methyl)diphenylsilane**, is a fundamental reaction that can be either a desired transformation (e.g., in sol-gel processes) or an undesired side reaction during handling and storage.^{[17][18][19]} The reaction is catalyzed by either acid or base.^[20]

- Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the ethoxy oxygen atom. This makes the ethoxy group a better leaving group (ethanol). The subsequent step can proceed via a dissociative mechanism involving a transient, positively charged silicon intermediate (a silicenium ion), which is then attacked by water.^{[17][20]}
- Base-Catalyzed Mechanism: Under basic conditions, a nucleophile (hydroxide) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the ethoxide anion.^[20]

The phenyl groups on the silicon atom exert an electron-withdrawing inductive effect, which can influence the rates of these reactions compared to simple alkyl-substituted silanes.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for acid-catalyzed hydrolysis of the silyl ether.

Application as a Hydroxyl Protecting Group

The primary application for researchers is the protection of alcohols as silyl ethers. The choice of silyl ether is a strategic decision based on the required stability.[21][22][23][24] The diphenylmethylsilyl group offers stability intermediate between more labile groups like trimethylsilyl (TMS) and more robust groups like tert-butyldiphenylsilyl (TBDPS).[4] This allows for selective deprotection in complex molecules.

Protocol: Protection of a Primary Alcohol

- Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Base Addition: Add a suitable base, typically imidazole (1.5-2.0 eq).
- Silylation: Add **Ethoxy(methyl)diphenylsilane** (1.2 eq) to the solution. The choice of the corresponding chlorosilane is more common, but the ethoxysilane can be used, particularly under conditions that drive the equilibrium, though it is less reactive.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
- Quench and Extraction: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or diethyl ether.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection: The resulting diphenylmethylsilyl ether can be cleaved under conditions typical for silyl ethers, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[1][22] Acidic conditions can also be employed, with the lability being greater than TBDPS but less than TBS ethers.

Role in Drug Development and Advanced Materials

The tunable nature of silyl ether hydrolysis is being cleverly exploited in drug delivery and prodrug design.[25] Silyl ethers can be incorporated into drug molecules to mask polar hydroxyl groups, potentially improving membrane permeability. These prodrugs can be designed to be stable at physiological pH but hydrolyze in the acidic microenvironments of tumors or within cellular endosomes, releasing the active drug in a targeted manner.[21][25] The specific hydrolysis rate of a silyl ether, governed by the substituents on the silicon atom, allows for fine-tuning the drug release profile.[21] While **Ethoxy(methyl)diphenylsilane** itself is a reagent, the diphenylmethylsilyl ether it forms represents a class of protecting groups whose stability can be engineered for such controlled-release applications.[1][25]

Safety, Handling, and Storage

As a reactive organosilicon compound, proper handling of **Ethoxy(methyl)diphenylsilane** is essential.

- **Hazards:** It is classified as an irritant, causing skin and serious eye irritation.[5][7] Inhalation may cause respiratory irritation.[7]
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][26] [27][28] Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][27] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via hydrolysis.[5][6]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and water.[6][8]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[8]

References

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxy silanes. *Journal of Adhesion Science and Technology*.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. *ScienceDirect*.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxy silanes. *Semantic Scholar*.

- How does a Silane Coupling Agent Work?
- PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXY SILANES.
- Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Unknown Source.
- Ethoxy(methyl)
- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
- Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Chemsr.
- DIPHENYLMETHYLETHOXYSILANE Properties. ChemicalBook.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
- 1825-59-8 | **Ethoxy(methyl)diphenylsilane**. ChemScene.
- **Ethoxy(methyl)diphenylsilane**. J&K Scientific.
- An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. Benchchem.
- **Ethoxy(methyl)diphenylsilane** GHS Information.
- Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. PubChem, NIH.
- 1825-59-8 | **Ethoxy(methyl)diphenylsilane**.
- IOTA 5722 methoxy(methyl)diphenylsilane. IOTA Silicone Oil.
- **Ethoxy(methyl)diphenylsilane** | 1825-59-8. Sigma-Aldrich.
- SAFETY DATA SHEET - Diphenylsilane. Fisher Scientific.
- SAFETY DATA SHEET - Diethoxymethylsilane. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Diethoxymethylphenylsilane. Sigma-Aldrich.
- SAFETY DATA SHEET - Diethoxymethylsilane. Fisher Scientific.
- The Indispensable Role of Diphenylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Unknown Source.
- Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). Benchchem.
- SAFETY DATA SHEET - Dimethoxy(methyl)silane. TCI Chemicals.
- CAS 1825-59-8 **Ethoxy(Methyl)Diphenylsilane**. Alfa Chemistry.
- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
- Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.
- Application Notes and Protocols: Diethoxymethylsilane in Organic Synthesis. Benchchem.
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group. NIH Public Access.
- Protecting Groups List. SynArchive.
- Diethoxymethylsilane, DEMS. Organic Chemistry Portal.
- Diphenylsilane. Organic Chemistry Portal.
- Diethoxy(methyl)phenylsilane 97%. Sigma-Aldrich.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.
- NMR, mass spectroscopy, IR - finding compound structure.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.hightfine.com]
- 5. DIPHENYLMETHYLETHOXYSILANE | 1825-59-8 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsric [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chemscene.com [chemscene.com]
- 16. Ethoxy(methyl)diphenylsilane [jknbiochem.net]
- 17. tandfonline.com [tandfonline.com]
- 18. gelest.com [gelest.com]
- 19. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 20. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 21. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbino.com]
- 23. synarchive.com [synarchive.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
- 28. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Introduction: Situating Ethoxy(methyl)diphenylsilane in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158615#ethoxy-methyl-diphenylsilane-cas-number-1825-59-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com